molecular formula C8H14N2O3 B135074 Acetamide, N-acetyl-N-[2-(acetylamino)ethyl]- CAS No. 137706-80-0

Acetamide, N-acetyl-N-[2-(acetylamino)ethyl]-

Cat. No.: B135074
CAS No.: 137706-80-0
M. Wt: 186.21 g/mol
InChI Key: HRSYISMFWLVXAQ-UHFFFAOYSA-N
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Description

Acetamide, N-acetyl-N-[2-(acetylamino)ethyl]-: is a chemical compound with the molecular formula C8H14N2O3 and a molecular weight of 186.21 g/mol . This compound is characterized by its unique structure, which includes an acetamide group and an acetylaminoethyl group. It is commonly used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-acetyl-N-[2-(acetylamino)ethyl]- typically involves the reaction of acetamide with acetylaminoethyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of Acetamide, N-acetyl-N-[2-(acetylamino)ethyl]- is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and pressure to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: Acetamide, N-acetyl-N-[2-(acetylamino)ethyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Acetamide, N-acetyl-N-[2-(acetylamino)ethyl]- is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of Acetamide, N-acetyl-N-[2-(acetylamino)ethyl]- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target enzyme. It can also participate in signaling pathways by modifying proteins and other biomolecules, thereby influencing cellular processes .

Comparison with Similar Compounds

Properties

IUPAC Name

N-[2-(diacetylamino)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O3/c1-6(11)9-4-5-10(7(2)12)8(3)13/h4-5H2,1-3H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRSYISMFWLVXAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCN(C(=O)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50336765
Record name Acetamide, N-acetyl-N-[2-(acetylamino)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50336765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137706-80-0
Record name Acetamide, N-acetyl-N-[2-(acetylamino)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50336765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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